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Compound of Interest

Compound Name: (R)-2-Acetamidobutanoic acid

Cat. No.: B556426 Get Quote

Introduction and Strategic Importance
(R)-2-Acetamidobutanoic acid is the R-enantiomer of N-acetylated aminobutanoic acid. In the

landscape of modern drug discovery, particularly in the development of targeted therapies like

protein degraders, the demand for stereochemically pure building blocks is paramount. The

chirality at the alpha-carbon and the presence of both a carboxylate and an acetamido group

make this molecule a versatile synthon for constructing complex, biologically active molecules.

Its structural counterpart, derived from (S)-2-aminobutanoic acid, is a known precursor to the

antiepileptic drug levetiracetam, underscoring the critical role of stereochemistry in

pharmacological activity.[1][2] This guide aims to serve as a detailed resource for scientists

leveraging this specific enantiomer in their research endeavors.

Chemical Identity and Physicochemical Properties
Precise identification is the cornerstone of reproducible science. (R)-2-Acetamidobutanoic
acid is distinguished from its enantiomer and racemic mixture by its unique Chemical Abstracts

Service (CAS) number and its interaction with plane-polarized light.
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Identifier Value Source

CAS Number 34271-27-7 [3][4]

Molecular Formula C6H11NO3 [3][5][6]

Molecular Weight 145.16 g/mol [3][5][6]

IUPAC Name (2R)-2-acetamidobutanoic acid PubChem

Synonyms
Acetyl-D-alpha-aminobutyric

acid
[6][7]

InChIKey
WZVZUKROCHDMDT-

SCSAIBSYSA-N
PubChem

Canonical SMILES CCC(C(=O)O)NC(=O)C [6]

Physicochemical Data Summary

The following properties are critical for designing experimental conditions, such as selecting

appropriate solvent systems for reactions and analytical methods.

Property Value Notes

XLogP3 -0.5

A measure of lipophilicity; the

negative value indicates

hydrophilicity.[6]

Hydrogen Bond Donors 2
The carboxylic acid -OH and

amide -NH groups.[6]

Hydrogen Bond Acceptors 3

The two oxygen atoms of the

carboxylate and the amide

carbonyl oxygen.[6]

Storage Room temperature [3]

Synthesis Protocol: Stereospecific Acetylation
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The most direct and stereoretentive method for synthesizing (R)-2-Acetamidobutanoic acid is

the acetylation of its parent amino acid, (R)-2-Aminobutanoic acid (also known as D-α-

aminobutyric acid, CAS: 2623-91-8).[8] The key to this synthesis is ensuring the reaction

conditions do not induce racemization at the chiral center.

Causality of Experimental Choices:

Starting Material: The stereochemical purity of the final product is entirely dependent on the

purity of the starting (R)-2-Aminobutanoic acid.

Reagent: Acetic anhydride is a highly effective and common acetylating agent. It reacts with

the nucleophilic amino group.

Solvent/Base: The reaction is often performed in a weakly basic aqueous solution or a

biphasic system (like the Schotten-Baumann reaction). The base (e.g., sodium bicarbonate)

serves two purposes: it neutralizes the acetic acid byproduct, driving the reaction to

completion, and it deprotonates the amino group, increasing its nucleophilicity. A gentle base

is chosen to avoid hydrolysis of the newly formed amide bond.

Reactants

Reaction Conditions

Products(R)-2-Aminobutanoic Acid

(R)-2-Acetamidobutanoic Acid

 Acetylation 

Acetic Anhydride

Weak Base (e.g., NaHCO3)  activates 

Aqueous Solvent

Acetic Acid (neutralized)

Click to download full resolution via product page

Caption: Synthesis workflow for (R)-2-Acetamidobutanoic acid.
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Step-by-Step Laboratory Protocol:

Dissolution: Dissolve 1.0 equivalent of (R)-2-Aminobutanoic acid in a 1 M aqueous solution

of sodium bicarbonate (2.5 equivalents) with stirring in an ice bath.

Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) dropwise to the cold, stirring

solution. The temperature should be maintained below 10°C to minimize side reactions.

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully

acidify to pH ~2 with cold 1 M HCl. The product, being less water-soluble at low pH, will

precipitate.

Isolation: Collect the solid precipitate by vacuum filtration.

Purification: Wash the solid with a small amount of cold water to remove inorganic salts. If

necessary, recrystallize from a suitable solvent (e.g., water or ethanol/water mixture) to

achieve high purity.

Drying: Dry the purified product under vacuum to a constant weight.

Analytical Methodologies for Quality Control
Confirming the identity, purity, and stereochemical integrity of the synthesized product is a non-

negotiable step. A combination of chromatographic and spectroscopic methods provides a self-

validating system of analysis.
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Instrumental Analysis

Synthesized Product Sample

Sample Preparation
(Dissolve in mobile phase/solvent)

LC-MS/MS
(Purity & Mass Verification)

NMR Spectroscopy
(Structural Confirmation)

Chiral HPLC
(Enantiomeric Purity)

Data Processing & Interpretation

Final QC Report
(Identity, Purity, ee%)

Click to download full resolution via product page

Caption: General analytical workflow for quality control.

Protocol 1: Purity and Identity Confirmation by LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for separating the product from

residual starting material and byproducts and confirming its molecular weight.

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture

of water and methanol. Dilute as needed.

Instrumentation & Analysis:

Liquid Chromatography: Use a reversed-phase column (e.g., C18).
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Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with

0.1% formic acid (Solvent B).

Mass Spectrometer: Operate in Electrospray Ionization (ESI) mode. The expected mass

for the protonated molecule [M+H]⁺ is approximately 146.08.

Data Acquisition: Acquire data in full scan mode to confirm the mass and in Selected Ion

Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for quantification to

establish purity.

Protocol 2: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation.

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent,

such as deuterium oxide (D₂O) or DMSO-d₆.

Analysis:

¹H NMR: Expect characteristic signals for the ethyl group (a triplet and a quartet), the

alpha-proton (a multiplet), and the acetyl methyl group (a singlet).

¹³C NMR: Expect signals for the six distinct carbon atoms, including the carboxyl and

amide carbonyls.[1]

Protocol 3: Enantiomeric Purity by Chiral HPLC

This is the most critical analysis to ensure the product is the desired (R)-enantiomer and not a

racemic mixture.

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped

with a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like

Chiralpak).

Method Development: Develop a separation method using a mobile phase typically

consisting of hexane/isopropanol or a similar non-polar/polar mixture, often with an acidic or

basic additive. The goal is to achieve baseline separation of the (R)- and (S)-enantiomers.
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Quantification: Calculate the enantiomeric excess (% ee) by integrating the peak areas of the

two enantiomers: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.

Applications in Drug Development
(R)-2-Acetamidobutanoic acid is not merely a chemical curiosity; it is a valuable component

in the medicinal chemist's toolbox.

Chiral Building Block: Its primary application is as a chiral synthon. In drug design, a single

enantiomer is often responsible for the desired therapeutic effect, while the other may be

inactive or cause undesirable side effects. Using stereochemically pure starting materials like

this compound is an efficient strategy to synthesize single-enantiomer drugs.

Protein Degraders: The compound is explicitly marketed as a "Protein Degrader Building

Block".[3] This refers to its potential use in constructing molecules like Proteolysis-Targeting

Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target

protein to an E3 ubiquitin ligase, leading to the target's degradation. The N-acetylated amino

acid moiety can serve as a component of the linker or as part of the ligand that binds to the

protein of interest or the E3 ligase, providing specific steric and electronic properties.

Peptidomimetics: This molecule can be incorporated into peptide-like structures

(peptidomimetics) to enhance properties such as metabolic stability and cell permeability.[9]

The N-acetylation blocks the free amine, preventing it from acting as a cleavage site for

certain proteases and altering its hydrogen bonding capabilities.

Prodrug Design: The carboxylic acid group can be esterified to create prodrugs, which can

improve a drug's solubility, stability, or absorption profile.[10]

Safety, Handling, and Storage
Adherence to safety protocols is mandatory when handling any chemical reagent.

Hazard Identification: According to aggregated GHS data, (R)-2-Acetamidobutanoic acid is

classified as causing skin irritation (H315) and serious eye irritation (H319).[6]

Recommended Precautions (P-Statements):
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P264: Wash hands and exposed skin thoroughly after handling.

P280: Wear protective gloves, eye protection, and face protection.

P302+P352: IF ON SKIN: Wash with plenty of water.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[6]

Storage: Store in a well-sealed container at room temperature, away from incompatible

materials.[3]

Conclusion
(R)-2-Acetamidobutanoic acid is a specialized chiral building block whose value is

intrinsically linked to the increasing sophistication of drug design. Its utility in creating

stereochemically pure pharmaceuticals, particularly in emerging fields like targeted protein

degradation, makes a thorough understanding of its synthesis and characterization essential.

The protocols and data presented in this guide offer a robust framework for researchers to

confidently incorporate this molecule into their synthetic and drug discovery workflows,

ensuring the integrity and reproducibility of their results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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